molecular formula C24H22BrNO5 B11613577 methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11613577
M. Wt: 484.3 g/mol
InChI Key: UUWZMZDMRCVHTM-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination reactions and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives .

Scientific Research Applications

Methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives and brominated phenyl compounds. Examples include:

Uniqueness

What sets methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research.

Properties

Molecular Formula

C24H22BrNO5

Molecular Weight

484.3 g/mol

IUPAC Name

methyl 4-(2-bromo-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H22BrNO5/c1-5-31-18-11-16(25)15(10-17(18)29-3)20-19(24(28)30-4)12(2)26-22-13-8-6-7-9-14(13)23(27)21(20)22/h6-11,20,26H,5H2,1-4H3

InChI Key

UUWZMZDMRCVHTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OC

Origin of Product

United States

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